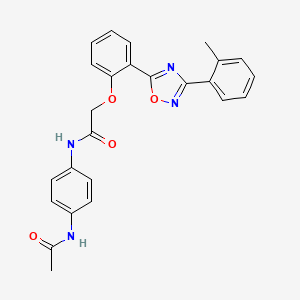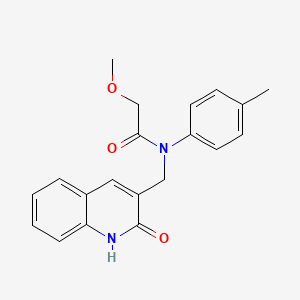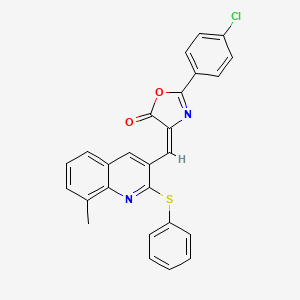
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as BMOA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BMOA is a highly fluorescent compound that can be synthesized using different methods.
科学研究应用
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has various scientific research applications, including its use as a fluorescent probe for the detection of nitroreductase activity in cancer cells. This compound has also been used in the development of new fluorescent sensors for the detection of nitroaromatic compounds. Additionally, this compound has shown potential as a photosensitizer for photodynamic therapy in cancer treatment.
作用机制
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a highly fluorescent compound that can interact with biological molecules through various mechanisms, including hydrogen bonding and π-π interactions. This compound can also undergo reduction reactions, leading to the formation of highly reactive intermediates that can interact with cellular components.
Biochemical and Physiological Effects
This compound has shown various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments, including its high fluorescence intensity, which makes it an excellent fluorescent probe for various applications. However, this compound has some limitations, including its low solubility in water, which can limit its use in aqueous environments.
未来方向
There are several future directions for the research on N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of new methods for the synthesis of this compound, which can improve its yield and purity. Another direction is the exploration of this compound's potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, the development of new fluorescent sensors based on this compound can have various applications in environmental monitoring and detection of nitroaromatic compounds.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has various scientific research applications, including its use as a fluorescent probe for the detection of nitroreductase activity in cancer cells. This compound has several advantages for lab experiments, including its high fluorescence intensity, but also has some limitations. There are several future directions for the research on this compound, including the development of new methods for its synthesis and the exploration of its potential as a photosensitizer for cancer treatment.
合成方法
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using different methods, including the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline with benzyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The resulting product is purified using column chromatography to obtain this compound.
属性
IUPAC Name |
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-29-18-10-7-16(8-11-18)21-24-22(30-25-21)17-9-12-19(20(13-17)26(27)28)23-14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUOIZITKHGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)






![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)
